molecular formula C6H8N2O B11800374 4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine

4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine

Cat. No.: B11800374
M. Wt: 124.14 g/mol
InChI Key: FDZSBFRBNCCWAK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused bicyclic structure combining an oxazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired oxazolo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-b]pyridine-2-carboxylic acid, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine include:

Uniqueness

This compound is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C6H8N2O/c1-2-5-6(7-3-1)8-4-9-5/h4,7H,1-3H2

InChI Key

FDZSBFRBNCCWAK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=CO2

Origin of Product

United States

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